

Application Notes and Protocols for NXT-10796

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Compound of Interest				
Compound Name:	NXT-10796			
Cat. No.:	B12369663	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

NXT-10796 is an orally active and intestinally restricted prodrug of a potent E-prostanoid 4 (EP4) receptor agonist. Developed as a potential therapeutic for inflammatory bowel disease (IBD), its design focuses on colon-targeted delivery of the active agonist, thereby minimizing systemic exposure and associated side effects.[1][2] Preclinical studies have demonstrated its tissue-specific activation of the EP4 receptor, leading to the modulation of immune-related genes within the colon. This document provides key information regarding the supplier, purchasing details, and detailed protocols for experimental evaluation of **NXT-10796**.

Supplier and Purchasing Information

NXT-10796 is available for research purposes from the following supplier:

Supplier	Product Name	Catalog Number	Contact Information
MedChemExpress (MCE)	NXT-10796	HY-155321	Email:INVALID- LINKPhone: 609- 228-6898Website: INVALID-LINK[3][4] [5]



To obtain a quote for **NXT-10796**, please visit the MedChemExpress website and use their "Get Quotation Now" feature or contact their sales department directly via email or phone.[6][7]

Quantitative Data

Currently, specific quantitative data such as IC50 or EC50 values for **NXT-10796** are not publicly available in the primary literature. Researchers are encouraged to perform doseresponse studies to determine these values in their specific assay systems.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of **NXT-10796**.

In Vitro EP4 Receptor Activation Assay

This protocol describes how to assess the agonist activity of **NXT-10796** on the EP4 receptor by measuring downstream cyclic AMP (cAMP) production.

Materials:

- HEK293 cells stably expressing the human EP4 receptor
- NXT-10796
- Prostaglandin E2 (PGE2) as a positive control
- Opti-MEM or other serum-free medium
- cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit, or similar)
- Cell lysis buffer (as provided in the cAMP assay kit)
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
- 96-well cell culture plates

Procedure:



- Cell Seeding: Seed HEK293-hEP4 cells in 96-well plates at a density of 5,000-10,000 cells per well and culture overnight.
- Compound Preparation: Prepare a serial dilution of NXT-10796 and PGE2 in serum-free medium containing a PDE inhibitor.
- Cell Stimulation:
 - Aspirate the culture medium from the cells.
 - Add the diluted compounds (NXT-10796 or PGE2) to the respective wells. Include a
 vehicle control (medium with PDE inhibitor only).
 - Incubate the plate at 37°C for 30 minutes.
- Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
- cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP levels. This typically involves the addition of detection reagents and measurement of the signal (e.g., fluorescence resonance energy transfer).
- Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Murine Model of Colitis

This protocol outlines the induction of colitis in mice, a relevant model for evaluating the therapeutic efficacy of **NXT-10796**. The dextran sulfate sodium (DSS)-induced colitis model is commonly used as it mimics several features of human ulcerative colitis.[8]

Materials:

- 8-12 week old C57BL/6 mice
- Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
- NXT-10796



- Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
- Animal balance
- Scoring system for disease activity index (DAI)

Procedure:

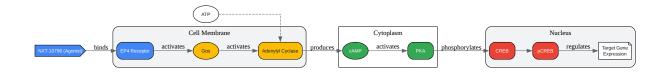
- Induction of Colitis:
 - Administer 2.5-3% (w/v) DSS in the drinking water ad libitum for 5-7 days.[9][10]
 - Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the stool.
- Drug Administration:
 - Prepare a suspension of NXT-10796 in the vehicle.
 - Administer NXT-10796 or vehicle to the mice via oral gavage once daily, starting from the first day of DSS administration.
- Monitoring and Evaluation:
 - Record the body weight of each mouse daily.
 - Calculate the Disease Activity Index (DAI) daily based on the following parameters:
 - Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
 - Stool consistency: 0 (normal), 2 (loose), 4 (diarrhea)
 - Rectal bleeding: 0 (none), 2 (occult blood), 4 (gross bleeding)
- Endpoint Analysis:
 - At the end of the study (typically day 7-10), euthanize the mice.
 - Excise the colon and measure its length.



- Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.
- Colon tissue can also be used for gene expression analysis (e.g., qPCR for inflammatory cytokines) or protein analysis (e.g., myeloperoxidase assay for neutrophil infiltration).

Signaling Pathway and Experimental Workflows EP4 Receptor Signaling Pathway

Activation of the EP4 receptor by its agonist leads to the stimulation of Gαs, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of target genes involved in inflammation and immune responses.[11][12][13][14]



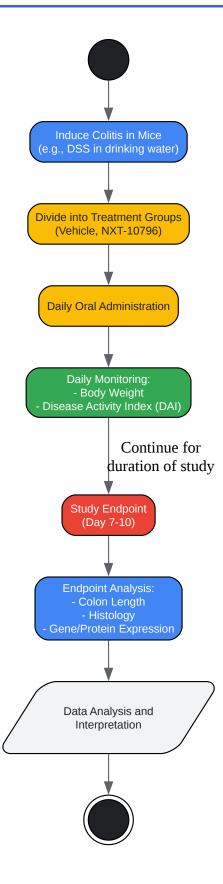
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EP4 Receptor Signaling Cascade

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the typical workflow for assessing the efficacy of **NXT-10796** in a mouse model of colitis.





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